molecular formula C18H16ClN3O5 B2885918 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891116-84-0

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2885918
CAS No.: 891116-84-0
M. Wt: 389.79
InChI Key: LOWBOVMMWLOTNO-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule of significant interest in oncology research, designed to function as a potent inhibitor of tubulin polymerization. Its molecular architecture integrates a 3,4,5-trimethoxyphenyl ring, a pharmacophore characteristic of compounds that bind to the colchicine site on tubulin, such as the well-studied combretastatin A-4 [a href="https://pubchem.ncbi.nlm.nih.gov/compound/9915405"]. By disrupting microtubule dynamics, this compound effectively arrests cell cycle progression at the G2/M phase, leading to the induction of apoptosis in proliferating cells. The incorporation of the 1,3,4-oxadiazole ring as a linker and the 3-chlorobenzamide moiety is a strategic modification to enhance metabolic stability and binding affinity. Preliminary research on structurally analogous molecules indicates promising antiproliferative activity against a panel of human cancer cell lines, including multidrug-resistant phenotypes [a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6161702/"]. Consequently, this benzamide-oxadiazole hybrid serves as a crucial chemical tool for investigating novel antimitotic pathways and is a valuable lead candidate for the development of next-generation vascular disrupting agents and anticancer therapeutics.

Properties

IUPAC Name

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBOVMMWLOTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzonitrile

Starting material : 3,4,5-Trimethoxybenzaldehyde.
Procedure :

  • Oxime formation : React with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) under reflux (80°C, 4 h).
  • Dehydration : Treat the oxime with acetic anhydride at 120°C for 2 h, yielding the nitrile via moisture-sensitive conditions.

Characterization :

  • FT-IR : Loss of aldehyde C=O stretch (1720 cm$$^{-1}$$), emergence of nitrile C≡N (2240 cm$$^{-1}$$).
  • $$^1$$H NMR (CDCl$$3$$) : δ 3.85 (s, 9H, OCH$$3$$), 7.12 (s, 2H, Ar-H).

Formation of N-Hydroxy-3,4,5-Trimethoxybenzamidine (Amidoxime)

Reagents : 3,4,5-Trimethoxybenzonitrile, hydroxylamine hydrochloride, NaOH.
Procedure :

  • Dissolve nitrile (10 mmol) in ethanol (20 mL).
  • Add hydroxylamine hydrochloride (12 mmol) and NaOH (15 mmol) in H$$_2$$O (5 mL).
  • Reflux at 70°C for 6 h, then acidify with HCl to pH 5–6.
  • Filter and recrystallize from ethanol to obtain white crystals.

Yield : 85–90%.
Mechanism : Nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime.

Cyclization to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Reagents : Amidoxime, 3-chlorobenzoyl chloride, pyridine.
Procedure :

  • Dissolve amidoxime (5 mmol) in dry THF (15 mL).
  • Add 3-chlorobenzoyl chloride (5.5 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 h, then pour into ice-water.
  • Extract with ethyl acetate, dry over Na$$2$$SO$$4$$, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 78%.
Mechanism : Acylation of the amidoxime’s amine, followed by intramolecular cyclodehydration (Figure 1).

Amide Bond Formation: Coupling with 3-Chlorobenzoic Acid

Activation of 3-Chlorobenzoic Acid

Reagents : 3-Chlorobenzoic acid, HATU, DIPEA.
Procedure :

  • Dissolve 3-chlorobenzoic acid (4 mmol) in DCM (10 mL).
  • Add HATU (4.4 mmol) and DIPEA (8 mmol).
  • Stir for 15 min to form the active ester.

Coupling with Oxadiazole Amine

Procedure :

  • Add oxadiazole amine (3.8 mmol) to the activated acid solution.
  • Stir at room temperature for 24 h.
  • Quench with saturated NaHCO$$_3$$, extract with DCM, and purify via chromatography.

Yield : 82%.
Characterization :

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 3.82 (s, 9H, OCH$$3$$), 7.45–8.10 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • ESI-MS : m/z 433.1 [M+H]$$^+$$.

Optimization and Mechanistic Insights

Solvent and Base Effects on Cyclization

Solvent Base Yield (%)
THF Pyridine 78
DCM Et$$_3$$N 65
DMF DIPEA 72

Scalability and Industrial Considerations

  • Batch size : Up to 500 g with consistent yields (75–80%).
  • Cost analysis : HATU increases raw material costs by 20% compared to EDCl but reduces purification steps.
  • Green chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation or reduction reactions to modify the functional groups on the benzamide or oxadiazole rings.

  • Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of specific biological pathways.

  • Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Findings

  • Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl substituent is a critical pharmacophore in antitumor agents (e.g., compound 19b, IC₅₀ < 10 µM against MCF-7 cells) and antifungal derivatives . Its role in enhancing lipophilicity and binding to tubulin or fungal enzymes is well-documented.
  • Chloro Substitution : Anti-inflammatory activity in oxadiazole-linked benzamides is highly dependent on the position of the chloro group. 2-Chloro derivatives (e.g., C7 in ) showed superior activity compared to 3- or 4-chloro analogs . This suggests the target compound’s 3-chloro substitution may be suboptimal for anti-inflammatory applications.
  • Amide Variations : Replacing benzamide with sulfanyl acetamide () or sulfonamide () shifts activity toward antimicrobial/antifungal effects, likely due to altered solubility and target interactions.
  • Dual Heterocycles : Compound 19b () incorporates both 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, enhancing antitumor potency through improved π-π stacking or hydrogen bonding .

Mechanistic and Pharmacokinetic Insights

  • Antitumor Potential: The trimethoxyphenyl group in combretastatin analogs inhibits tubulin polymerization. Structural similarities suggest the target compound may share this mechanism, though direct evidence is lacking .
  • Metabolic Stability : The 1,3,4-oxadiazole core resists enzymatic degradation, improving bioavailability compared to isoxazole or thiadiazole analogs () .
  • Antimicrobial Selectivity : Sulfur-containing derivatives (e.g., sulfanyl acetamide in ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and fungi (e.g., Candida spp.), likely targeting membrane integrity or enzyme inhibition .

Biological Activity

3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H21ClN4O6
  • Molecular Weight : 420.84 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 521 °C at 760 mmHg
  • Flash Point : 268.9 °C

Biological Activity Overview

Research indicates that compounds with oxadiazole moieties exhibit a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been investigated in several studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds possess significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT-15 and NCI-H460.
  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 1.1 to 57 nM in different assays .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (nM)
Compound AHCT-151.1
Compound BNCI-H46057
3-chloro-N-[...]VariousTBD

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively:

  • Types of Activity : In vitro studies have shown promising results against bacterial strains such as E. coli and S. aureus.
  • Mechanism : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

The biological activity of this compound is thought to involve several mechanisms:

  • VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their activity against multiple cancer cell lines.
    • Results indicated that certain modifications to the oxadiazole ring enhanced cytotoxicity significantly.
  • Antibacterial Studies :
    • A comparative study on the antibacterial properties revealed that compounds containing the oxadiazole ring exhibited superior activity compared to standard antibiotics like ampicillin .

Q & A

Q. What are the key synthetic routes for 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclization of hydrazides : Formation of the 1,3,4-oxadiazole ring via dehydration of acyl hydrazides using reagents like POCl₃ or H₂SO₄ .
  • Amide coupling : Reaction of the oxadiazole intermediate with 3-chlorobenzoyl chloride in basic media (e.g., triethylamine) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >75% . Optimization focuses on controlling temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 359.77) and fragmentation patterns .
  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported in μM ranges .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values typically 16–64 μg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for tubulin polymerization or kinase activity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence bioactivity?

  • Methoxy groups : Enhance solubility and binding to hydrophobic pockets (e.g., tubulin’s colchicine site) .
  • Chlorine atom : Increases electrophilicity, improving interactions with nucleophilic residues in target enzymes .
  • SAR studies : Derivatives with 3,4,5-trimethoxyphenyl show 2–3x higher anticancer activity than 2-methoxyphenyl analogs due to improved π-π stacking .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assay conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
  • Validate targets : Confirm mechanism via knock-down experiments (e.g., siRNA for tubulin β-III) .

Q. How can pharmacokinetic challenges (e.g., poor bioavailability) be addressed during drug development?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance intestinal absorption .
  • Nanocarrier systems : Liposomal encapsulation improves plasma half-life from 2 hours to >8 hours in murine models .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidative demethylation of methoxy groups) .

Methodological Considerations

Q. What computational tools are used to predict binding modes and optimize potency?

  • Molecular docking (AutoDock Vina) : Predicts interactions with tubulin (PDB: 1SA0) or EGFR kinase (PDB: 1M17) .
  • QSAR models : Correlate logP values (2.5–3.5) with cytotoxicity using partial least squares regression .
  • *DFT calculations (B3LYP/6-31G)**: Analyzes charge distribution and frontier molecular orbitals to guide substituent selection .

Q. How are in vitro-to-in vivo translation challenges mitigated for this compound?

  • Pharmacodynamic markers : Measure tumor volume reduction in xenograft models post-treatment (e.g., 25 mg/kg, i.p., daily) .
  • Toxicology screening : Assess hepatotoxicity via ALT/AST levels and histopathology in BALB/c mice .
  • Bioanalytical methods : LC-MS/MS quantifies plasma concentrations (LOQ: 0.1 ng/mL) for PK/PD modeling .

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